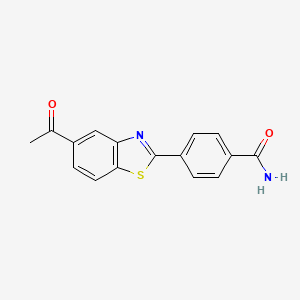
1-(3-Ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) is an organic compound that belongs to the class of phenyl ethanones. These compounds are characterized by the presence of an ethanone group attached to a substituted phenyl ring. The specific structure of this compound includes ethyl, hydroxy, and methoxy groups, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene ring, such as 3-ethyl-2-hydroxy-4,6-dimethoxybenzene.
Acylation Reaction: The benzene ring undergoes an acylation reaction with ethanoyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the ethanone derivative.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the acylation reaction under controlled temperature and pressure conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Applications De Recherche Scientifique
Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone,1-(3-ethyl-2-hydroxyphenyl): Lacks the methoxy groups, which may affect its reactivity and properties.
Ethanone,1-(3-ethyl-4,6-dimethoxyphenyl): Lacks the hydroxy group, influencing its chemical behavior.
Ethanone,1-(3-ethyl-2-hydroxy-4-methoxyphenyl): Has one less methoxy group, altering its characteristics.
Uniqueness
Ethanone,1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)-(9ci) is unique due to the specific combination of ethyl, hydroxy, and methoxy groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
531502-60-0 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
1-(3-ethyl-2-hydroxy-4,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C12H16O4/c1-5-8-9(15-3)6-10(16-4)11(7(2)13)12(8)14/h6,14H,5H2,1-4H3 |
Clé InChI |
WWZQMROPTYIWPH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=C(C=C1OC)OC)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


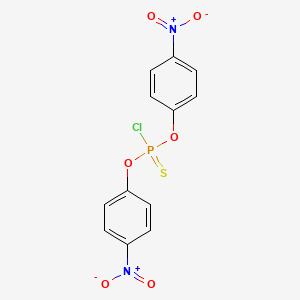


![1-[4-(Dimethylamino)-3-methylidenecyclobuten-1-yl]ethanone](/img/structure/B13807229.png)
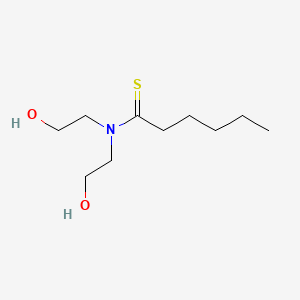
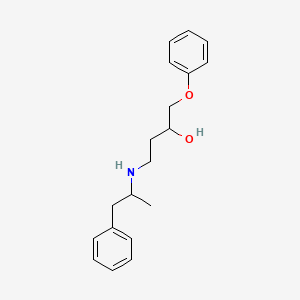
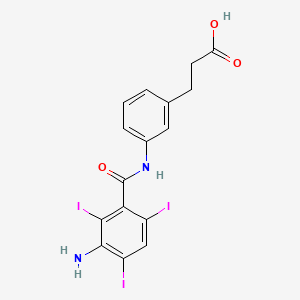
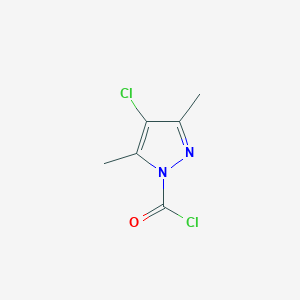
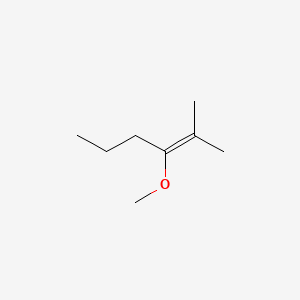
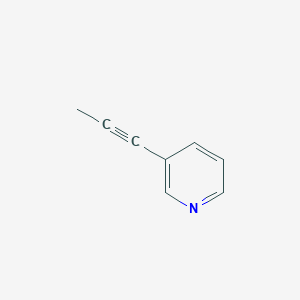
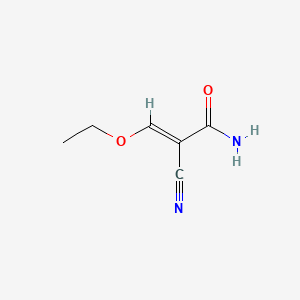
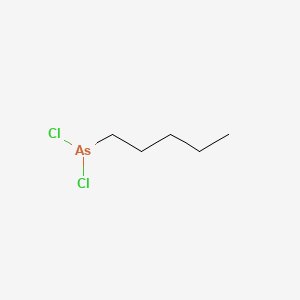
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-6-(ethylamino)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13807280.png)
